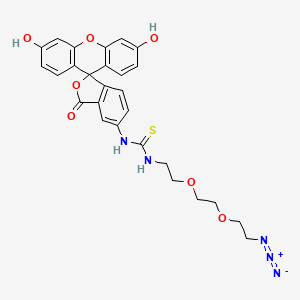
Fluorescein-PEG2-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative that contains an azide group . The hydrophilic PEG spacer arm increases solubility in aqueous media . The FITC group (Fluorescein) can be easily traced from its yellow color and green fluorescence .
Synthesis Analysis
Fluorescein-PEG2-Azide can be synthesized using a two-step synthetic procedure starting from its propargylamine-containing clathrochelate precursor . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis
Fluorescein-PEG2-Azide has a molecular weight of 563.6 g/mol . Its molecular formula is C27H25N5O7S .Chemical Reactions Analysis
The azide group in Fluorescein-PEG2-Azide enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds to create larger structures .Physical And Chemical Properties Analysis
Fluorescein-PEG2-Azide is soluble in DMSO, DMF, DCM . It has an excitation maximum of 494 and an emission maximum of 517 .Applications De Recherche Scientifique
Fluorescein-PEG2-Azide: An Overview
Fluorescein-PEG2-Azide is a green emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm . It contains an azide group, which enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding .
Potential Applications
- Fluorescein is one of the most frequently used labels for bioanalytical applications due to its properties: high fluorescence quantum yield, good photostability, water solubility, high molar extinction coefficient in the first electronic band located in the blue-green spectral range, and capability for functionalization .
- It finds broad application for intermolecular distance determination by resonance energy transfer, for pH sensors, DNA sequencing, fluorescent microscopy, flow cytometry and many more applications .
- The most straightforward way to enhance the sensitivity is to saturate the biomolecule with fluorophores . However, modification of multiple sites of the biomolecule results in the function loss . To bypass this, a group of fluorophores can be introduced at one modification site of biomolecule via branching linker group .
- Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye . Typically, fluorescent dyes need to have high fluorescence intensity, good stability, and low toxicity .
Bioanalytical Applications
Design and Synthesis of Fluorescent Probes
- Fluorescein is one of the most frequently used labels for bioanalytical applications . It is often used for intermolecular distance determination by resonance energy transfer, for pH sensors, DNA sequencing, fluorescent microscopy, flow cytometry and many more applications .
- To enhance the sensitivity of fluorescence detection, a group of fluorophores can be introduced at one modification site of a biomolecule via a branching linker group . This allows for the insertion of two fluorophores at one modification site of a biomolecule .
- Hydrogen sulfide (H2S) is a gaseous signaling molecule that plays an important role in regulating various physiological activities in biological systems .
- Fluorescent imaging technology provides unique merits, such as simplicity, non-invasiveness, and real-time monitoring, and has become a powerful approach for the detection of molecules in biological systems .
- Numerous H2S-specific fluorogenic probes have been designed with different recognition mechanisms that enable rapid and accurate detection of H2S in cells .
Fluorescent Labeling in Bioanalytical Applications
Detection and Research of Hydrogen Sulfide in Cells
Fluorescent Probes in Medicinal Chemistry
Orientations Futures
Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .
Propriétés
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-PEG2-Azide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

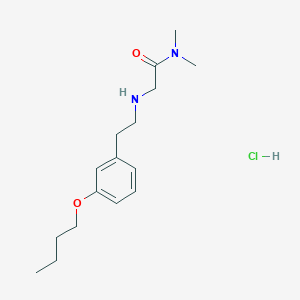
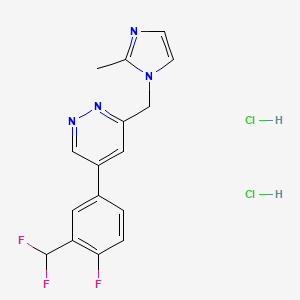
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)
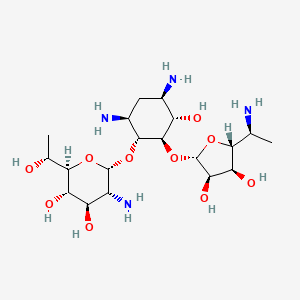

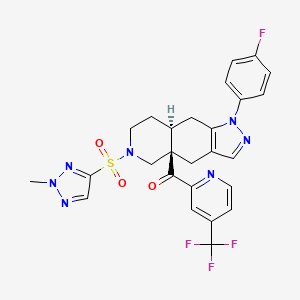
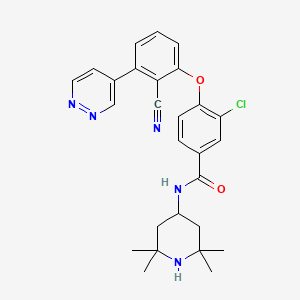
![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)
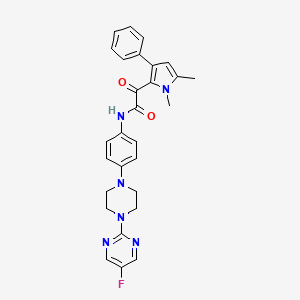
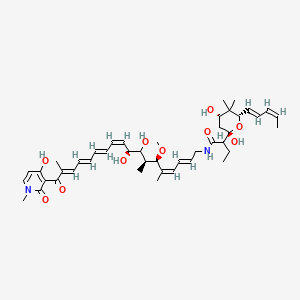
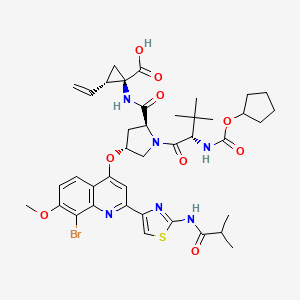
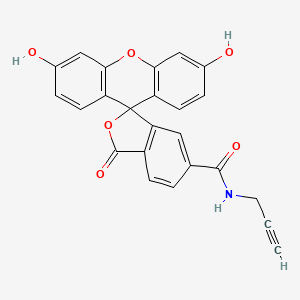
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)